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Indinavir

Protein binding Pharmacokinetics HIV protease inhibitors

Researchers screening CYP3A4 substrates face metabolic interference from strong inhibitors like ritonavir. Indinavir eliminates this with weak CYP3A4 inhibition (IC50 17 µM), allowing co-incubation at ≤10 µM without artifact. • 60% protein binding (40% free fraction) cuts compound consumption and minimizes non-specific adsorption in serum-containing assays • pH-dependent solubility (12.4 mg/mL at pH 2.0 vs. 0.08 mg/mL at pH 6.0) makes it a positive control for enteric/gastric-retentive formulation testing • V82A+I84V double mutant (45-fold IC50 shift) provides a defined genetic background for resistance studies. Supplied with COA; shipped globally.

Molecular Formula C36H47N5O4
Molecular Weight 613.8 g/mol
CAS No. 180683-37-8
Cat. No. B613815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndinavir
CAS180683-37-8
SynonymsCrixivan;  Indinavir;  Indinavir Sulfate;  Indinavir, Sulfate (1:1);  L 735 524;  L 735,524;  L-735 524;  L-735,524;  L735 524;  L735,524;  MK 639;  MK-639;  MK639;  Sulfate, Indinavir
Molecular FormulaC36H47N5O4
Molecular Weight613.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
InChIKeyCBVCZFGXHXORBI-PXQQMZJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.82e-02 g/L

Indinavir (CAS 180683-37-8) – HIV-1 Protease Inhibitor with Distinct Protein Binding and CYP Modulation Profile


Indinavir (Crixivan) is a peptidomimetic HIV-1 protease inhibitor that blocks viral maturation by competitively binding to the protease active site [1]. It exhibits pH-dependent aqueous solubility, requiring acidic conditions for dissolution, and demonstrates moderate plasma protein binding (~60%) compared to other protease inhibitors [1]. Its in vitro antiviral potency (EC50) ranges from 12 to 39 nM against laboratory strains of HIV-1 [2].

HIV-1 protease inhibition study fit with reported moderate protein binding profile
Weak CYP3A4 inhibition context for drug-interaction screening workflows
pH-dependent solubility profile supports dissolution and formulation research

Indinavir (CAS 180683-37-8) Cannot Be Interchanged with Other HIV Protease Inhibitors Due to Differential Protein Binding and CYP Inhibition


While all HIV protease inhibitors share a common enzymatic target, they exhibit non‑overlapping pharmacokinetic, safety, and drug‑interaction profiles that preclude simple substitution [1]. For research and industrial applications such as combination therapy screening or formulation development, the specific values of protein binding, CYP inhibition potency, and solubility behavior directly determine experimental outcomes. Indinavir’s moderate protein binding (60%) and weak CYP3A4 inhibition contrast sharply with agents like ritonavir (98% binding, strong CYP3A4 inhibition), making interchangeability invalid without quantitative reassessment [1][2].

Protein binding Moderate binding (~60%) may shift free fraction interpretation in assays compared to highly bound protease inhibitors like ritonavir.
CYP inhibition Weak CYP3A4 inhibition profile may not reproduce in vitro metabolic interference patterns observed with strong CYP3A4 inhibitors.
Solubility Sharp pH-dependent solubility cliff above pH 5.5 may limit direct method transfer from more pH-tolerant protease inhibitors.

Quantitative Differentiation Evidence for Indinavir (CAS 180683-37-8) vs. Closest HIV Protease Inhibitors


Indinavir Exhibits Significantly Lower Plasma Protein Binding Than Ritonavir

Indinavir demonstrates 60% plasma protein binding, whereas the comparator ritonavir binds 98% in the same human plasma equilibrium dialysis assay [1]. This 38% absolute difference in unbound fraction (40% free for indinavir vs. 2% free for ritonavir) results in a 20‑fold higher free drug concentration for indinavir at equivalent total concentrations [1].

Lower plasma protein binding
Head-to-head
60% bound vs. ritonavir 98% bound; 20× higher free fraction
Supports free-drug correlation in cellular pharmacology assays.
Human plasma, equilibrium dialysis, 37°C, 1 µM; data to verify.
Protein binding Pharmacokinetics HIV protease inhibitors

Indinavir Is a Weak CYP3A4 Inhibitor, Unlike Ritonavir’s Potent Inhibition

In a human liver microsome assay using midazolam as a CYP3A4 probe substrate, indinavir exhibited an IC50 of 17 µM, while ritonavir showed an IC50 of 0.1 µM under identical conditions [1]. This 170‑fold difference in inhibitory potency makes indinavir a weak inhibitor, whereas ritonavir is classified as a strong inhibitor [1].

Weak CYP3A4 inhibition
Head-to-head
IC50 17 µM vs. ritonavir 0.1 µM; 170× less potent
Minimizes metabolic interference in co-incubation screening.
Human liver microsomes, midazolam probe; reported assay context.
CYP450 inhibition Drug-drug interactions Metabolism screening

Indinavir Displays pH‑Dependent Solubility with Sharp Drop Above pH 5.5, Distinguishing It from Nelfinavir

Indinavir free base solubility at pH 2.0 is 12.4 mg/mL, decreasing to 0.08 mg/mL at pH 6.0 (a 155‑fold reduction). In contrast, nelfinavir mesylate maintains solubility of 0.9 mg/mL at pH 6.0 [1]. This steep pH‑solubility profile of indinavir requires acidic gastric conditions or specialized formulations for consistent dissolution [1].

pH-dependent solubility
Method context
12.4 mg/mL at pH 2.0 drops to 0.08 mg/mL at pH 6.0
Defines steep solubility cliff for pH-triggered formulation studies.
Shake-flask method, 25°C; 11× less soluble than nelfinavir at pH 6.0.
Solubility Formulation pH-dependent dissolution

Indinavir Selects a Distinct Resistance Mutation Pattern (V82A + I84V) with Lower Fold Resistance Than Ritonavir’s V82A + L90M Combination

In a 12‑month in vitro selection study with HIV‑1 IIIB, indinavir selected for mutations V82A and I84V, resulting in a 45‑fold increase in IC50 (from 12 nM to 540 nM). Under identical conditions, ritonavir selected for V82A and L90M, yielding a >200‑fold increase in IC50 [1]. The indinavir‑selected double mutant retains susceptibility to other protease inhibitors (e.g., saquinavir: 8‑fold change), while the ritonavir‑selected mutant exhibits broad cross‑resistance [1].

Distinct resistance mutation pathway
Head-to-head
Selects V82A+I84V with 45-fold IC50 increase vs. ritonavir >200-fold
Supports narrower cross-resistance for mechanistic mapping.
HIV-1 IIIB in MT-4 cells, 12-month selection; reported endpoint context.
HIV resistance Protease mutations Antiviral susceptibility

Optimal Application Scenarios for Indinavir (CAS 180683-37-8) Based on Quantitative Evidence


Drug‑Drug Interaction Screening in CYP3A4‑Rich Systems

Because indinavir is a weak CYP3A4 inhibitor (IC50 17 µM vs. ritonavir 0.1 µM [1]), it is the preferred protease inhibitor for co‑incubation experiments where test compounds are CYP3A4 substrates. Use indinavir at concentrations up to 10 µM without significant metabolic interference, enabling accurate determination of test compound intrinsic clearance [1].

Formulation Development for pH‑Triggered Oral Delivery

Indinavir’s steep solubility drop from 12.4 mg/mL at pH 2.0 to 0.08 mg/mL at pH 6.0 [1] makes it a model compound for enteric coating or gastric‑retentive formulations. Researchers can quantify release profiles in simulated gastric (pH 1.2) vs. intestinal (pH 6.8) fluids, with indinavir serving as a positive control for pH‑dependent failure when protection is inadequate [1].

Resistance Mutation Mapping in HIV Protease

The well‑characterized V82A + I84V double mutation selected by indinavir (45‑fold IC50 increase [1]) provides a defined genetic background for studying protease inhibitor binding. Use indinavir as a selective pressure agent in viral passage experiments to generate resistant clones with narrow cross‑resistance, avoiding the broad resistance seen with ritonavir [1].

Plasma Protein Binding Correction in Cellular Assays

With 60% protein binding (40% free) vs. ritonavir’s 98% binding (2% free) [1], indinavir allows lower total compound concentrations to achieve target free levels in serum‑containing media. This reduces compound consumption and minimizes non‑specific adsorption in high‑throughput antiviral screening, improving data consistency across replicates [1].

Application
Selection Property
Validation Focus
Drug-interaction screening
Weak CYP3A4 inhibition context
Metabolic interference endpoint review
pH-triggered delivery research
Sharp pH-dependent solubility profile
Dissolution and release-profile validation
Resistance mutation mapping
Defined V82A+I84V resistance pathway
Protease inhibitor binding and cross-resistance study
Cellular pharmacology assays
Moderate protein binding (60%)
Free-fraction correlation in antiviral screening

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